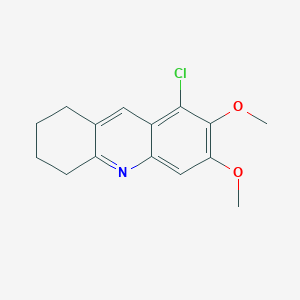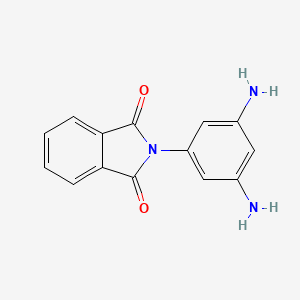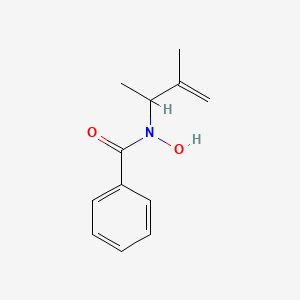
Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core with a hydroxy group and a 1,2-dimethyl-2-propenyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- typically involves the reaction of benzamide with appropriate reagents to introduce the 1,2-dimethyl-2-propenyl and hydroxy groups. One common method involves the use of alkylation reactions followed by hydroxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzamide core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(1,2-dimethyl-2-propenyl)-
- Benzamide, N-hydroxy-
- Benzamide derivatives with different substituents on the benzene ring .
Uniqueness
Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- is unique due to the presence of both the hydroxy group and the 1,2-dimethyl-2-propenyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
208343-89-9 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-hydroxy-N-(3-methylbut-3-en-2-yl)benzamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)10(3)13(15)12(14)11-7-5-4-6-8-11/h4-8,10,15H,1H2,2-3H3 |
InChI Key |
ZJLMNVBJUSVYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)N(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


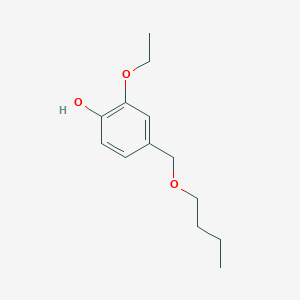
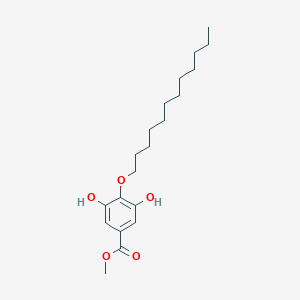
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
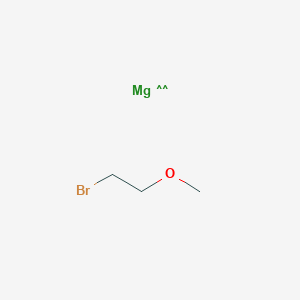
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
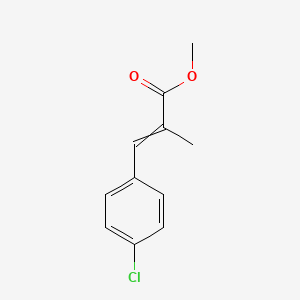
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
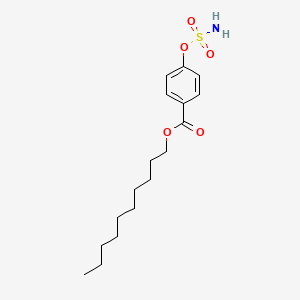

![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
